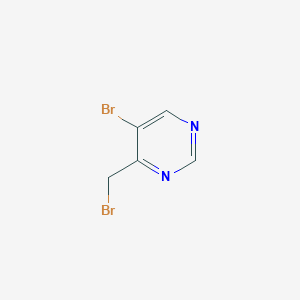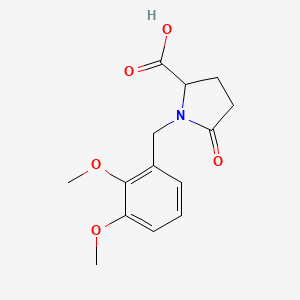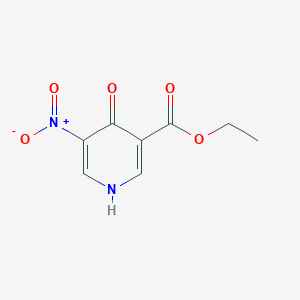
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties . The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of indazole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetic acid
- Indole-3-acetic acid
- Indazole derivatives
Uniqueness
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1638772-28-7 |
|---|---|
Molekularformel |
C9H5F3N2O2 |
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
2,2-difluoro-2-(6-fluoro-1H-indazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-6-2-7-4(3-13-14-7)1-5(6)9(11,12)8(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PUYNTWDTUBOXBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC2=CC(=C1C(C(=O)O)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)




![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)


![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)


